1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-phenyl-

Description

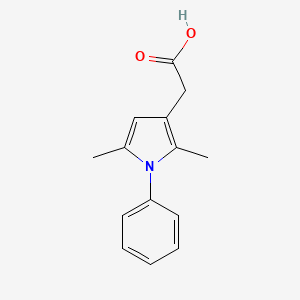

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-phenyl- is a pyrrole-derived compound characterized by a phenyl group at the 1-position, methyl substituents at the 2- and 5-positions, and an acetic acid moiety at the 3-position of the pyrrole ring. This structural configuration confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and enhanced steric bulk from the phenyl and methyl groups. Pyrrole derivatives are widely studied for their applications in medicinal chemistry, materials science, and agrochemicals, often serving as intermediates in heterocyclic synthesis .

For instance, related pyrrole-3-carboxylates are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of ethyl 5-(3-azidophenyl)-2-methyl-1-(3-cyanopyrrol-2-yl)pyrrole-3-carboxylate derivatives using sodium azide and acetic acid .

Properties

IUPAC Name |

2-(2,5-dimethyl-1-phenylpyrrol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-8-12(9-14(16)17)11(2)15(10)13-6-4-3-5-7-13/h3-8H,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIBEOKYTBZMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209121 | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60352-47-8 | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060352478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

Indole derivatives, which share a similar structure with this compound, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities.

Pharmacokinetics

The compound’s molecular weight is 22928, which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

It is known that pyrrole derivatives play a significant role in cell biology. They interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated.

Cellular Effects

It is known that pyrrole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

There is currently no available information on how the effects of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-phenyl- vary with different dosages in animal models.

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

Biological Activity

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-phenyl- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-phenyl- is characterized by its pyrrole ring structure substituted with a phenyl group and two methyl groups at the 2 and 5 positions. The compound's molecular formula is with a molecular weight of approximately 217.25 g/mol.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains. For instance, it exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa . The inhibition zones measured were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Properties

The compound has also shown promising anticancer activity. Research indicates that it affects cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, in studies involving human leukemia cell lines, 1H-Pyrrole-3-acetic acid demonstrated IC50 values as low as 7 µM, suggesting significant potency against cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is believed to modulate pathways involved in cell signaling and apoptosis. The exact mechanisms are still under investigation, but preliminary findings suggest that it may inhibit key enzymes or receptors involved in tumor growth and survival .

Synthesis Methods

The synthesis of 1H-Pyrrole-3-acetic acid typically involves the condensation of pyrrole derivatives with acetic acid under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. For example, one method involves using anhydrous solvents and specific catalysts to enhance reaction efficiency .

Study on Anticancer Effects

In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer effects of the compound on breast cancer cell lines (MCF-7). The results indicated that treatment with 1H-Pyrrole-3-acetic acid led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 7 | Induces apoptosis |

| Study B | Human leukemia | 1.5 | Inhibits proliferation |

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. It was found that the compound not only inhibited growth but also affected biofilm formation in Klebsiella pneumoniae, demonstrating its potential as a therapeutic agent in treating infections .

Scientific Research Applications

While the search results do not directly address the applications of "1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-phenyl-," they do provide information on related compounds and the uses of pyrrole derivatives, which can help infer potential applications.

General Information on Pyrroles

Pyrroles and their derivatives are important in various chemical and biological applications . The core pyrrole structure is a five-membered heterocyclic aromatic compound .

Applications of Related Pyrrole Compounds

- Antitubercular Agents : Research indicates that 2,5-dimethylpyrrole derivatives have antitubercular activity . These compounds have shown inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant clinical isolates . Further studies identified the 2,5-dimethylpyrrole scaffold as crucial for antimycobacterial activity .

- Synthesis and Chemical Reactions : 2,5-dimethyl-1-phenyl-1H-pyrrole can be synthesized using different solvents . Pyrrole derivatives are obtained as major products in unexpected reactions, indicating their role as intermediates in chemical syntheses .

- Industrial Applications : Industrial applications of related compounds involve their use in the production of pharmaceuticals, and other materials . Activation analysis, which identifies elements in minute quantities, is important in manufacturing and research projects requiring rigid standards .

- Material Science : Pyrrole derivatives are used to create materials with specific properties . For example, Teflon finishes, which incorporate fluorocarbons, are used on various materials to provide chemical inertness, water repellency, and friction resistance . These finishes are applied to metals, glass, and ceramics to enhance their performance in different applications .

- Academic Research : Researches on academic writing practices are also being done .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-phenyl- and analogous pyrrole derivatives:

Key Findings:

Substituent Effects on Reactivity: The acetic acid group in the target compound enhances solubility in polar solvents (e.g., water/ethanol mixtures), whereas trifluoromethoxy- or carbaldehyde-substituted analogs exhibit reduced solubility due to hydrophobic or steric effects . The phenyl group at the 1-position stabilizes the pyrrole ring against electrophilic substitution, a feature shared with analogs like 1-[4-(trifluoromethoxy)phenyl] derivatives .

Functional Group Impact on Applications :

- Carboxylic acid derivatives are ideal for salt formation (e.g., pharmaceutical co-crystals), while esters (e.g., ethyl carboxylates) serve as prodrugs or intermediates for further functionalization .

- Azide-substituted pyrroles (e.g., ) are valuable in click chemistry for bioconjugation, unlike the target compound, which lacks such reactivity .

Synthetic Challenges :

- The introduction of a phenyl group at the 1-position often requires Ullmann or Buchwald-Hartwig coupling under palladium catalysis, though direct methods using aryl halides and pyrrole precursors are also documented .

- Acetic acid moieties are typically introduced via hydrolysis of acetylated intermediates or direct substitution using chloroacetic acid derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-phenyl-?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation, nitration, and coupling. For example, substituted pyrroles can be synthesized via NaH-mediated methylation (e.g., using MeI in THF at 0°C to room temperature) followed by nitration (HNO₃) and Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Pd catalysis . Microwave-assisted synthesis (e.g., for analogous pyrazole derivatives) may enhance reaction efficiency and yield .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques is critical:

- UV/Vis Spectroscopy : To identify conjugation patterns (e.g., λmax values for pyrrole derivatives) .

- IR Spectroscopy : For functional group analysis (e.g., C=O stretches from acetic acid substituents) .

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns (refer to NIST-curated MS data) .

- NMR : ¹H and ¹³C NMR to resolve substituent positions on the pyrrole ring (e.g., distinguishing methyl groups at positions 2 and 5) .

Q. How can researchers ensure the compound’s purity and stability during experiments?

- Methodological Answer :

- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .

- Stability : Store the compound at room temperature in inert conditions (argon atmosphere) to prevent oxidation. Avoid prolonged exposure to light, as pyrroles are often photosensitive .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., IR or MS) be resolved?

- Methodological Answer : Cross-reference data from multiple sources (e.g., NIST, PubChem) and validate using complementary techniques. For example:

- If IR data conflicts (e.g., C=O stretch positions), confirm via X-ray crystallography (if crystals are obtainable) or computational DFT calculations .

- For MS discrepancies, compare fragmentation patterns with high-resolution MS (HRMS) or isotopic labeling studies .

Q. What computational strategies predict the compound’s reactivity in catalytic or electronic applications?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to predict electrophilic/nucleophilic sites (e.g., for functionalization at the pyrrole β-position) .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., polar aprotic solvents for coupling reactions) .

- Frontier Orbital Analysis : HOMO-LUMO gaps can indicate suitability for charge-transfer applications in molecular electronics .

Q. How do structural modifications (e.g., substituent changes) affect biological or catalytic activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing phenyl with fluorophenyl groups) and test activity in relevant assays. For example:

- Replace methyl groups with bulkier substituents to evaluate steric effects on binding (e.g., in enzyme inhibition assays) .

- Compare bioactivity data with computational docking results (e.g., AutoDock Vina) to identify key interactions .

Q. What challenges arise in resolving the compound’s crystal structure?

- Methodological Answer :

- Crystallization Difficulty : Pyrrole derivatives often form oils or amorphous solids. Use slow evaporation in mixed solvents (e.g., DCM/hexane) or co-crystallization agents.

- X-ray Diffraction : If crystals form, collect data at low temperature (100 K) to minimize thermal motion. For example, Acta Crystallographica reports highlight hydrogen-bonding networks in related pyrrole-diones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.